3-(Bromomethyl)-1,2,4-oxadiazole

Organic synthesis Nucleophilic substitution Leaving group

3-(Bromomethyl)-1,2,4-oxadiazole is a heterocyclic building block consisting of a 1,2,4-oxadiazole core substituted at the 3-position with a bromomethyl (-CH₂Br) group. This reactive electrophilic handle enables facile nucleophilic displacement and further derivatization, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C3H3BrN2O
Molecular Weight 162.974
CAS No. 540524-13-8
Cat. No. B2554962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1,2,4-oxadiazole
CAS540524-13-8
Molecular FormulaC3H3BrN2O
Molecular Weight162.974
Structural Identifiers
SMILESC1=NC(=NO1)CBr
InChIInChI=1S/C3H3BrN2O/c4-1-3-5-2-7-6-3/h2H,1H2
InChIKeyCYGWLSOUOSBTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1,2,4-oxadiazole (CAS 540524-13-8): Technical Specifications and Procurement Considerations


3-(Bromomethyl)-1,2,4-oxadiazole is a heterocyclic building block consisting of a 1,2,4-oxadiazole core substituted at the 3-position with a bromomethyl (-CH₂Br) group . This reactive electrophilic handle enables facile nucleophilic displacement and further derivatization, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1]. The presence of the weak O–N bond in the 1,2,4-oxadiazole ring also confers a propensity for thermal or photochemical rearrangement, a characteristic that can be exploited in synthetic route design [2].

Why 3-(Bromomethyl)-1,2,4-oxadiazole Cannot Be Directly Substituted by In-Class Analogs Without Revalidation


Substituting 3-(Bromomethyl)-1,2,4-oxadiazole with a closely related analog—such as the chloromethyl derivative, a different oxadiazole regioisomer, or an alkyl-substituted variant—introduces changes in physicochemical properties and reactivity that can fundamentally alter synthetic outcomes and biological profiles [1]. For example, the bromomethyl group exhibits superior leaving-group ability compared to chloromethyl, affecting reaction kinetics and yields in nucleophilic substitution pathways . Furthermore, the 1,2,4-oxadiazole isomer itself displays distinct stability and rearrangement behavior relative to the 1,2,5- or 1,3,4-oxadiazoles, necessitating separate process optimization and analytical characterization [2]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of 3-(Bromomethyl)-1,2,4-oxadiazole Relative to Analogs


Enhanced Reactivity via Superior Leaving-Group Ability: Br vs. Cl

The bromomethyl group in the target compound is a more effective leaving group than the chloromethyl group in the direct analog 3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9). Bromide (pKa ≈ -9) is a weaker base and thus a better leaving group than chloride (pKa ≈ -7) [1]. This translates to higher reaction rates and often improved yields in SN2-type nucleophilic substitution reactions, a critical advantage when coupling this building block to sensitive or high-value nucleophiles in medicinal chemistry campaigns. While the chloromethyl analog is commercially available, its attenuated reactivity may necessitate harsher conditions or catalysts that are incompatible with complex substrates .

Organic synthesis Nucleophilic substitution Leaving group

Significantly Higher Computed Density Influencing Formulation and Handling

The predicted density of 3-(Bromomethyl)-1,2,4-oxadiazole (1.848 ± 0.06 g/cm³) is substantially higher than that of its chloromethyl analog (1.372 ± 0.06 g/cm³) and other related 1,2,4-oxadiazole derivatives bearing alkyl or aryl substituents . This elevated density, driven by the heavier bromine atom, directly impacts physical handling, storage requirements, and the formulation of stock solutions or reaction mixtures. For instance, a 1 M solution of the bromo compound will have a notably different mass-to-volume ratio and viscosity profile compared to a 1 M solution of the chloro analog, which can affect microfluidic handling or automated liquid dispensing in high-throughput screening .

Physicochemical properties Formulation Density

Distinct ¹H NMR Diagnostic Window for the Bromomethyl Group

The bromomethyl (-CH₂Br) group in the target compound exhibits a characteristic ¹H NMR signal typically in the range of δ 4.3–4.8 ppm (singlet), which serves as a reliable diagnostic peak for identity confirmation and purity assessment . This chemical shift is distinct from that of the chloromethyl analog, which generally appears slightly upfield around δ 4.2–4.6 ppm due to the differing electronegativity and anisotropic effects of chlorine versus bromine [1]. In complex reaction mixtures, this separation provides a clear spectroscopic window to monitor the consumption of the bromomethyl starting material and the formation of substitution products without interference from aromatic or alkyl proton signals.

Analytical chemistry NMR spectroscopy Quality control

1,2,4-Oxadiazole Regioisomer Exhibits Unique Rearrangement Propensity vs. 1,2,5- and 1,3,4-Isomers

The 1,2,4-oxadiazole scaffold is characterized by low aromaticity and a weak O–N bond, which confers a marked tendency to undergo thermal or photochemical rearrangement into other heterocyclic systems such as 1,2,4-triazoles or imidazoles [1]. This reactivity is not shared to the same extent by the 1,2,5-oxadiazole (furoxan) or 1,3,4-oxadiazole regioisomers, which possess different electronic structures and bond strengths. Consequently, a synthetic route optimized for a 1,3,4-oxadiazole building block cannot be directly translated to 3-(Bromomethyl)-1,2,4-oxadiazole without considering this alternative reactivity manifold. This property can be a strategic advantage—enabling access to fused or rearranged products—but requires deliberate experimental design [2].

Heterocyclic chemistry Rearrangement Synthetic methodology

Optimal Application Scenarios for Procuring 3-(Bromomethyl)-1,2,4-oxadiazole


Scaffold for Kinase Inhibitor and Immunomodulator Drug Discovery

The 1,2,4-oxadiazole core is a well-established bioisostere of amides and esters, and 3-substituted derivatives have been extensively patented as immunomodulators and S1P1 receptor agonists . The bromomethyl handle on 3-(Bromomethyl)-1,2,4-oxadiazole allows for rapid diversification via nucleophilic substitution, enabling the parallel synthesis of focused libraries for hit-to-lead optimization . This compound is therefore a strategic procurement choice for medicinal chemistry groups targeting cancer immunotherapy, autoimmune disorders, or inflammatory diseases, where the oxadiazole scaffold has demonstrated clinical relevance.

Synthesis of Betulinic Acid-Oxadiazole Hybrid Anticancer Agents

Building on published SAR data for betulinic acid-1,2,4-oxadiazole esters, the bromomethyl group at the 3-position of the oxadiazole ring serves as an ideal linker for appending natural product scaffolds . In these studies, 5-(bromomethyl)-3-aryl-1,2,4-oxadiazoles were coupled to betulinic acid to generate cytotoxic ester derivatives with activity against multiple human cancer cell lines . 3-(Bromomethyl)-1,2,4-oxadiazole represents the minimal, unsubstituted core for such coupling strategies, providing maximum flexibility for SAR exploration at both the oxadiazole and nucleophile components .

Precursor for Continuous-Flow Synthesis of Diversified 1,2,4-Oxadiazole Libraries

The demonstrated amenability of 1,2,4-oxadiazoles to continuous microreactor synthesis, with throughputs of 40–80 mg per 30 minutes, makes 3-(Bromomethyl)-1,2,4-oxadiazole a valuable building block for automated library production . Its density and reactivity profile are particularly compatible with microfluidic handling, where precise stoichiometry and residence times are critical . Procurement of this compound in bulk supports the establishment of internal high-throughput synthesis workflows, reducing the time from idea to characterized lead compound.

Agrochemical Lead Generation: Nematocidal and Antifungal Agent Development

Derivatives of bromomethyl-1,2,4-oxadiazoles have demonstrated potent activity against plant pathogens, including the pine wood nematode (Bursaphelenchus xylophilus) with LC50 values as low as 2.4 μg/mL for certain analogs . While these data are for 5-substituted analogs, the 3-(Bromomethyl)-1,2,4-oxadiazole core provides the essential electrophilic warhead for constructing analogous agrochemical leads. Its procurement enables the synthesis of novel compounds for evaluation in agricultural biotechnology and crop protection programs, particularly where halogenated heterocycles have shown efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.